Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)-
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Overview
Description
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- typically involves the reaction of 2-(diethylamino)acetamide with alpha,alpha,p-trimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are common in substitution reactions.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(alpha,alpha,p-trimethylbenzyl)-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-: Lacks the trimethylbenzyl group.
Benzamide derivatives: Similar structure but with a benzamide core instead of acetamide.
Uniqueness
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is unique due to the presence of both the diethylamino and trimethylbenzyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91793-43-0 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)12-15(19)17-16(4,5)14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3,(H,17,19) |
InChI Key |
CRLAXTNDRBGCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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